1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea
Description
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-(1-morpholin-4-yl-1-thiophen-2-ylpropan-2-yl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O3S2/c1-14(19(18-5-4-12-28-18)23-8-10-26-11-9-23)21-20(27)22-16-13-15(24-2)6-7-17(16)25-3/h4-7,12-14,19H,8-11H2,1-3H3,(H2,21,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAJSFOSVQCJWBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CS1)N2CCOCC2)NC(=S)NC3=C(C=CC(=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2,5-dimethoxyaniline with thiophene-2-carboxaldehyde under acidic conditions to form an imine intermediate.
Addition of Morpholine: The imine intermediate is then reacted with morpholine in the presence of a suitable catalyst to form the corresponding morpholino derivative.
Thiourea Formation: Finally, the morpholino derivative is treated with thiourea under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of environmentally friendly solvents and reagents.
Chemical Reactions Analysis
2.1. Nucleophilic Substitution at the Thiourea Group
The thiourea moiety (-NH-CS-NH-) participates in nucleophilic reactions due to the electrophilic nature of the thiocarbonyl sulfur:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form S-alkyl derivatives.
Example: Conditions: KCO, DMF, 60°C . -
Cyclization : Forms heterocycles (e.g., thiazoles or triazoles) via intramolecular or intermolecular reactions.
Example: Reaction with chloroacetyl chloride yields thiazolidinone derivatives .
2.2. Coordination Chemistry
The sulfur and nitrogen atoms in the thiourea group act as ligands for transition metals:
-
Pd(II) Complexes : Forms stable complexes with PdCl in ethanol, used in catalytic cross-coupling reactions .
Example: - Cu(I)-Mediated Reactions : Participates in Ullmann-type coupling reactions for C–S bond formation .
2.3. Oxidation and Reduction
- Oxidation :
- Reduction :
3.1. Morpholino Group
- Protonation : The morpholino nitrogen can be protonated in acidic media, enhancing solubility in polar solvents .
- Ring-Opening : Reacts with strong acids (e.g., HSO) to form secondary amines .
3.2. Thiophene Ring
- Electrophilic Substitution : Undergoes sulfonation, nitration, or halogenation at the 5-position due to electron-rich nature .
- Cross-Coupling : Participates in Suzuki-Miyaura reactions with aryl boronic acids .
Table 2: Spectral Data for Key Derivatives
| Derivative | (δ, ppm) | IR (cm) | MS (m/z) |
|---|---|---|---|
| Parent Compound | 7.2 (s, 1H, ArH), 3.8 (s, 6H, OCH) | 1680 (C=S), 1240 (C-O) | 387.5 |
| S-Methyl derivative | 2.4 (s, 3H, SCH) | 1650 (C=O) | 401.5 |
| Thiazolidinone | 4.1 (t, 2H, CH) | 1720 (C=O), 1600 (C=N) | 435.2 |
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of this compound is CHNOS, with a molecular weight of 421.6 g/mol. The structural complexity includes both morpholine and thiophene moieties, which are known to enhance biological activity and facilitate interactions with biological targets.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds similar to 1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea. For instance, research indicates that certain N-heterocycles exhibit significant activity against viruses such as HIV and the tobacco mosaic virus (TMV). These compounds demonstrate effective inhibition rates, making them promising candidates for further development as antiviral agents .
Case Study: Anti-HIV Activity
A derivative of similar chemical structure was reported to have an EC value of 3.98 μM against HIV type 1, indicating potent antiviral efficacy. The therapeutic index for this compound was noted to be greater than 105.25, suggesting a favorable safety profile for potential clinical applications .
Anticancer Research
The compound's structural features suggest potential interactions with cancer-related pathways. Thiourea derivatives have been studied extensively for their ability to inhibit tubulin polymerization, which is crucial in cancer cell division. Molecular docking studies show that such compounds can bind effectively to the colchicine site on tubulin, disrupting its function and leading to cell cycle arrest in cancer cells .
Table: Inhibitory Activity of Thiourea Derivatives
| Compound Name | Target | IC Value (μM) | Reference |
|---|---|---|---|
| Compound A | Tubulin | 0.26 | |
| Compound B | Tubulin | 0.23 | |
| 1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea | TBD | TBD | TBD |
Molecular Modeling Studies
Molecular modeling techniques such as quantitative structure–activity relationship (QSAR) analysis have been employed to predict the biological activity of thiourea derivatives. These studies utilize computational methods to correlate chemical structure with biological activity, providing insights into how modifications can enhance efficacy against specific targets.
Findings from QSAR Studies
A recent study focused on the design of new tubulin inhibitors through QSAR modeling showed promising results with high correlation coefficients (q² = 0.774), indicating reliable predictive capability for new compounds based on structural modifications .
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects.
Comparison with Similar Compounds
Thiourea Core
Aromatic Substituents
- The 2,5-dimethoxyphenyl group in the target and compound 6 contrasts with the benzofuran-thiophene system in 5a-d . Methoxy groups increase lipophilicity compared to benzofuran’s fused heterocycle.
- The thiophen-2-yl moiety is common across all analogs but varies in substitution (e.g., methylthiophene in vs. unsubstituted in the target).
Heterocyclic Components
- The morpholino group in the target differs from the linear amino alcohol in and the dipeptide backbone in I-1 . Morpholino’s cyclic structure may enhance metabolic stability compared to linear amines.
- Compound 6 and the propenone derivative feature extended conjugation, which could favor charge transport in materials applications.
Biological Activity
The compound 1-(2,5-Dimethoxyphenyl)-3-(1-morpholino-1-(thiophen-2-yl)propan-2-yl)thiourea is a member of the thiourea family, which has garnered attention for its diverse biological activities. Thioureas are known for their ability to interact with various biological targets, leading to applications in medicinal chemistry, particularly in antimicrobial, anticancer, and antiviral domains.
Chemical Structure and Properties
This compound features a thiourea moiety, which is characterized by the presence of a sulfur atom bonded to a carbon atom that is also connected to an amine group. The specific substituents on the phenyl and morpholino groups contribute to its biological activity.
Antimicrobial Activity
Thiourea derivatives have shown significant antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) values for related thiourea compounds have been documented as low as 0.22 μg/mL against various pathogens, including Staphylococcus aureus and Staphylococcus epidermidis .
- The compound's structure suggests potential effectiveness against both planktonic and biofilm-forming bacteria due to its ability to disrupt cell membrane integrity .
Antiviral Activity
Studies indicate that thioureas can exhibit antiviral properties:
- Compounds within this class have demonstrated activity against DNA and RNA viruses, including HIV, with promising therapeutic indices .
- Notably, some derivatives have shown EC50 values in the low micromolar range against viral targets .
Anticancer Activity
Thiourea derivatives are also being explored for their anticancer potential:
- Research has indicated that certain thioureas can inhibit cancer cell proliferation across various lines, including pancreatic and breast cancer cells, with IC50 values ranging from 1.29 to 20 µM .
- Mechanistic studies suggest that these compounds may interfere with angiogenesis and cancer cell signaling pathways .
Study 1: Antimicrobial Efficacy
In a recent study, a series of thiourea derivatives were synthesized and evaluated for their antimicrobial activity. The compound exhibited potent inhibitory effects on E. coli and S. aureus, with MIC values significantly lower than those of standard antibiotics .
Study 2: Anticancer Mechanism
Another investigation focused on the anticancer effects of thiourea derivatives on human leukemia cell lines. The results showed that specific derivatives led to apoptosis in cancer cells, indicating a potential mechanism involving the activation of caspase pathways .
Data Summary Table
Q & A
Basic: What synthetic strategies are recommended for synthesizing this thiourea derivative, and how can reaction conditions be optimized?
Answer:
The synthesis involves multi-step routes, typically starting with the formation of intermediates such as substituted anilines or morpholine derivatives. Key steps include:
- Intermediate preparation : React 2,5-dimethoxyaniline with a carbonylating agent (e.g., thiophosgene) to form the thiourea core .
- Morpholine-thiophene integration : Introduce the morpholino-thiophene moiety via nucleophilic substitution or coupling reactions under inert atmospheres to prevent oxidation .
- Optimization : Control temperature (20–60°C), pH (neutral to slightly basic), and solvent polarity (e.g., THF or DCM) to maximize yield. Monitor progress via TLC (silica gel, hexane/ethyl acetate eluent) .
- Purification : Use column chromatography (silica gel) or recrystallization to isolate the product. Confirm purity via melting point analysis and HPLC (>95% purity threshold) .
Basic: Which analytical techniques are critical for structural elucidation and functional group confirmation?
Answer:
- NMR spectroscopy : Use H and C NMR to identify aromatic protons (δ 6.5–7.5 ppm for dimethoxyphenyl/thiophene), thiourea NH signals (δ 8.5–10 ppm), and morpholine methylene groups (δ 2.5–3.5 ppm) .
- X-ray crystallography : Resolve the 3D structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding in the thiourea moiety) .
- Mass spectrometry : Validate the molecular ion peak (e.g., ESI-MS) against the theoretical molecular weight (CHNOS) .
- FT-IR : Detect thiourea C=S stretches (1200–1250 cm) and methoxy C-O vibrations (1050–1150 cm) .
Advanced: How can researchers resolve contradictory bioactivity data across studies, such as varying IC50_{50}50 values in enzyme inhibition assays?
Answer:
- Orthogonal assays : Validate activity using both fluorometric (e.g., fluorescence polarization) and radiometric (e.g., P-ATP incorporation) methods to rule out assay-specific artifacts .
- Structural analogs : Synthesize derivatives with modifications to the dimethoxyphenyl or thiophene groups to isolate structure-activity relationships (SAR) .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases) and correlate with experimental IC values .
- Batch consistency : Ensure compound purity via HPLC and quantify residual solvents (e.g., DMSO) that may interfere with assays .
Advanced: What methodologies are effective for studying the compound’s stability under physiological and storage conditions?
Answer:
- Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and oxidative conditions (HO) over 14 days. Monitor degradation via HPLC to identify labile groups (e.g., thiourea hydrolysis to urea) .
- pH stability profiling : Incubate in buffers (pH 1–9) and analyze degradation products using LC-MS. Thiourea derivatives often degrade rapidly in acidic media .
- Long-term storage : Store lyophilized samples at -20°C under argon. Use amber vials to prevent photodegradation of the thiophene ring .
Advanced: How can researchers design experiments to investigate multi-target pharmacological mechanisms (e.g., kinase inhibition vs. GPCR modulation)?
Answer:
- High-throughput screening (HTS) : Use a panel of 50+ kinase and GPCR targets (e.g., Eurofins Cerep Panels) to identify primary and off-target interactions .
- Cellular thermal shift assay (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts upon compound binding .
- Pathway analysis : Combine RNA-seq (to map downstream gene expression) and phosphoproteomics (to identify kinase substrate phosphorylation) .
- In vivo validation : Use zebrafish or murine models to assess efficacy and toxicity, prioritizing targets with <10% variation in control vs. treated groups .
Basic: What are the key considerations for designing a scalable synthesis protocol for this compound?
Answer:
- Solvent selection : Replace THF with 2-MeTHF (recyclable, lower toxicity) for large-scale reactions .
- Catalyst optimization : Screen Pd/C or Ni catalysts for coupling steps to reduce reaction time and byproduct formation .
- Process control : Implement PAT (Process Analytical Technology) tools like inline FT-IR to monitor intermediate formation in real time .
- Waste reduction : Use membrane separation technologies (e.g., nanofiltration) to recover unreacted starting materials .
Advanced: How can computational methods enhance the understanding of this compound’s reactivity and interaction with biological targets?
Answer:
- DFT calculations : Compute Fukui indices to predict electrophilic/nucleophilic sites for derivatization .
- MD simulations : Simulate 100-ns trajectories to study binding dynamics with target proteins (e.g., MDM2-p53 interaction) .
- QSAR modeling : Build regression models using descriptors like logP, polar surface area, and H-bond donors to predict bioavailability .
- ADMET prediction : Use SwissADME or ADMETlab to estimate permeability (Caco-2), hepatic clearance, and CYP450 inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
